molecular formula C18H16ClNO B1613653 (3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-10-5

(3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1613653
CAS No.: 898763-10-5
M. Wt: 297.8 g/mol
InChI Key: XCWSHQHHORQCCU-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

The study by Sivakumar et al. (2021) delved into the molecular structure, spectroscopic, and quantum chemical aspects of a related molecule, highlighting its antimicrobial activity and potential for molecular docking applications. This research emphasizes the utility of detailed structural analysis in understanding the behavior and interaction of such compounds (Sivakumar et al., 2021).

Synthesis and Biological Evaluation

Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, demonstrating their anti-inflammatory and antibacterial properties. The study showcases the impact of microwave-assisted synthesis in improving reaction efficiencies and yielding compounds with significant biological activities (Ravula et al., 2016).

Antimicrobial and Anticancer Activities

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, including pyrazoline derivatives, and tested them for their anticancer and antimicrobial activities. Their findings suggest the potential of these compounds in pharmaceutical applications to overcome microbe resistance (Katariya et al., 2021).

Process Development and Synthesis Techniques

Kopach et al. (2010) reported on the development of processes for synthesizing an intermediate compound relevant to NK1-II inhibitors, showcasing the efficiency and scalability of their method for potential pharmaceutical applications (Kopach et al., 2010).

Antimicrobial Agent Synthesis

Biava et al. (2008) explored the synthesis of 1,5-diphenylpyrrole derivatives, examining their impact on antimycobacterial activity. This study underscores the importance of structural modifications in enhancing the biological efficacy of compounds against Mycobacterium tuberculosis (Biava et al., 2008).

Biochemical Analysis

Biochemical Properties

(3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biological activity. Studies have shown that its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can affect metabolic flux and alter the levels of various metabolites. For example, it can lead to the accumulation of certain intermediate metabolites, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Properties

IUPAC Name

(3-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWSHQHHORQCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643928
Record name (3-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-10-5
Record name (3-Chlorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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